molecular formula C14H17BrN2O2 B12977519 tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c][1,8]naphthyridine-3-carboxylate

tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c][1,8]naphthyridine-3-carboxylate

Cat. No.: B12977519
M. Wt: 325.20 g/mol
InChI Key: FGQGTWVXLVQFTD-UHFFFAOYSA-N
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Description

tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c][1,8]naphthyridine-3-carboxylate is a complex organic compound with a unique structure that includes a bromine atom and a cyclopropane ring fused to a naphthyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c][1,8]naphthyridine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropane ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is treated with a carbene precursor.

    Formation of the naphthyridine core: This step involves the construction of the bicyclic naphthyridine structure through a series of condensation and cyclization reactions.

    Introduction of the tert-butyl ester group: This is usually achieved by esterification using tert-butyl alcohol and an appropriate activating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c][1,8]naphthyridine-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to modify the oxidation state of the naphthyridine core or the cyclopropane ring.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Oxidation: Formation of oxidized derivatives with higher oxidation states.

    Reduction: Formation of reduced derivatives with lower oxidation states.

    Hydrolysis: Formation of the corresponding carboxylic acid.

Scientific Research Applications

tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c][1,8]naphthyridine-3-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand the interaction of small molecules with biological macromolecules.

    Material Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c][1,8]naphthyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 6-bromo-1,1a,2,7b-tetrahydro-3H-cyclopropa[c][1,8]naphthyridine-3-carboxylate is unique due to its fused cyclopropane and naphthyridine structure, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of complex organic molecules and potential pharmaceutical agents.

Properties

Molecular Formula

C14H17BrN2O2

Molecular Weight

325.20 g/mol

IUPAC Name

tert-butyl 6-bromo-1,1a,2,7b-tetrahydrocyclopropa[c][1,8]naphthyridine-3-carboxylate

InChI

InChI=1S/C14H17BrN2O2/c1-14(2,3)19-13(18)17-7-8-4-10(8)11-5-9(15)6-16-12(11)17/h5-6,8,10H,4,7H2,1-3H3

InChI Key

FGQGTWVXLVQFTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC2C3=C1N=CC(=C3)Br

Origin of Product

United States

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